1-isopropyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone]
Description
1-Isopropyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] (CAS: 103057-44-9) is an indole-derived hydrazone compound. Structurally, it features an isopropyl group at the 1-position of the indole core and a 2-chlorophenyl-substituted hydrazone moiety at the 3-position (Figure 1). This compound is primarily investigated for medicinal applications due to the pharmacophoric indole-hydrazone scaffold, which is associated with diverse biological activities such as anticonvulsant, antiviral, and antitumor effects .
Properties
IUPAC Name |
3-[(2-chlorophenyl)diazenyl]-1-propan-2-ylindol-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c1-11(2)21-15-10-6-3-7-12(15)16(17(21)22)20-19-14-9-5-4-8-13(14)18/h3-11,22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKRGEGBIIMXHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1O)N=NC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-isopropyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.
Formation of the Hydrazone Linkage: The hydrazone linkage is formed by reacting the indole-2,3-dione with 2-chlorophenylhydrazine under acidic or basic conditions.
Chemical Reactions Analysis
1-isopropyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] undergoes various chemical reactions, including:
Scientific Research Applications
Biological Activities
Indole derivatives, including 1-isopropyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone], have been extensively studied for their biological properties:
Antimicrobial Activity
Research indicates that various indole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1-isopropyl-1H-indole-2,3-dione have shown effectiveness against various pathogens in vitro. A study highlighted that certain derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Antiviral Potential
Indoles have also been investigated for their antiviral properties. Some studies suggest that indole-based compounds can inhibit the replication of viruses such as hepatitis C and influenza . The specific mechanisms often involve interference with viral replication pathways or enzyme inhibition.
Anticancer Properties
The potential anticancer effects of indole derivatives are another area of interest. Research has shown that these compounds may induce apoptosis in cancer cells and inhibit tumor growth through various pathways .
Case Study: Antimicrobial Evaluation
A recent study evaluated the antimicrobial activity of various derivatives related to 1-isopropyl-1H-indole-2,3-dione. The findings indicated significant activity against multiple bacterial strains, underscoring the potential for developing new antibiotics based on this scaffold .
Case Study: Antiviral Research
Another investigation focused on the antiviral capabilities of indole derivatives against influenza strains. The results demonstrated promising inhibitory effects, suggesting that further exploration could lead to effective antiviral agents .
Mechanism of Action
The mechanism of action of 1-isopropyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents on the indole core or the hydrazone moiety, leading to variations in physicochemical properties and bioactivity. Below is a detailed comparison based on available
Table 1: Structural and Functional Comparison of Selected Indole-Hydrazone Derivatives
Key Observations
The isopropyl group at R1 introduces steric bulk, which could reduce metabolic degradation compared to smaller substituents like methyl () or phenyl () .
Physicochemical Properties: The morpholinomethyl substituent () increases polarity due to the morpholine oxygen, enhancing aqueous solubility compared to the target compound’s isopropyl group . The 2,5-dichlorophenyl analog () exhibits higher molecular weight (382.25 g/mol) and lipophilicity, which may correlate with improved pharmacokinetic retention .
Spectroscopic Signatures :
- The azomethine (C=N) stretch in FT-IR for the 2-fluorophenyl analog appears at 1580 cm⁻¹ (), a region typical for hydrazones. Similar stretching is expected in the target compound, though electronic effects of chlorine vs. fluorine may shift the band .
- ¹H-NMR signals for hydrazine-NH protons (~δ 9.72 in ) are critical for confirming hydrazone formation across analogs .
Biological Activity Trends: Isatin-hydrazones with electron-withdrawing groups (e.g., Cl, F) on the phenyl ring () show enhanced anticonvulsant and antitumor activity compared to unsubstituted analogs . The morpholinomethyl derivative () may exhibit unique pharmacokinetics due to its basic nitrogen, enabling interactions with enzymes like monoamine oxidases .
Biological Activity
1-Isopropyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] is a compound that belongs to the class of indole derivatives, known for their diverse biological activities. The molecular formula for this compound is C17H16ClN3O, with a molar mass of 313.78 g/mol. Its unique structure contributes to its potential therapeutic applications, particularly in cancer treatment and antimicrobial activities.
The synthesis of this compound typically involves:
- Formation of the Indole Core : Using methods such as Fischer indole synthesis.
- Introduction of the Isopropyl Group : Via alkylation reactions with isopropyl halides.
- Formation of the Hydrazone Linkage : By reacting indole-2,3-dione with 2-chlorophenylhydrazine.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1-isopropyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone]. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 12.50 | Induction of apoptosis |
| NCI-H460 | 42.30 | Cell cycle arrest |
| HepG2 | 0.71 | Inhibition of VEGF |
These findings indicate that the compound may inhibit tumor growth through apoptosis and by blocking angiogenesis.
Antimicrobial Activity
The compound has also shown promising results in antimicrobial evaluations. It exhibited significant activity against various bacterial strains, with minimum inhibitory concentrations (MICs) indicating potent effects.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Escherichia coli | 0.30 | 0.35 |
The compound's ability to inhibit biofilm formation suggests its potential as a therapeutic agent against biofilm-associated infections.
Case Studies
Several case studies have documented the biological effects of this compound:
- Study on Cancer Cell Lines : A comparative study assessed the efficacy of various indole derivatives, including 1-isopropyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone], revealing that it outperformed several analogs in terms of cytotoxicity against MCF7 and NCI-H460 cells .
- Antimicrobial Evaluation : In a study focused on antimicrobial properties, the compound was tested against clinical isolates of Staphylococcus aureus and demonstrated remarkable activity with low MIC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
